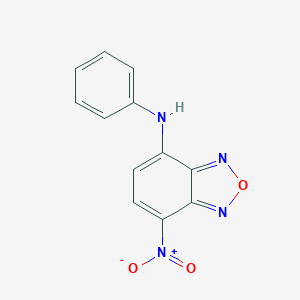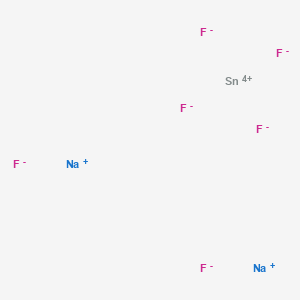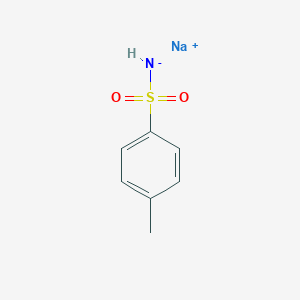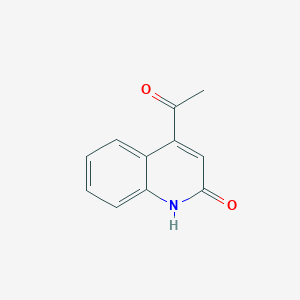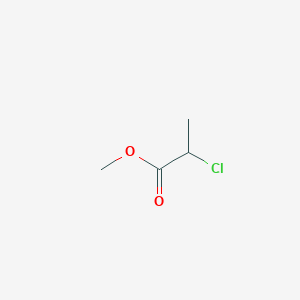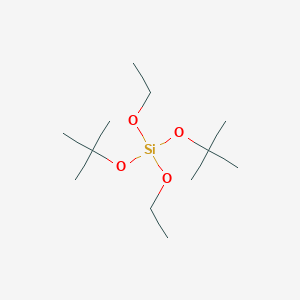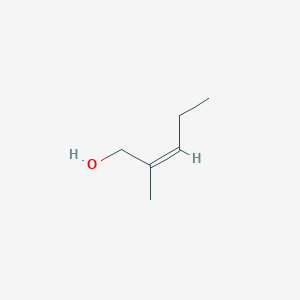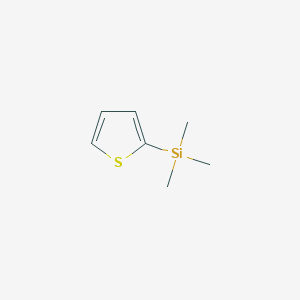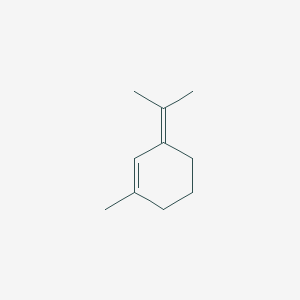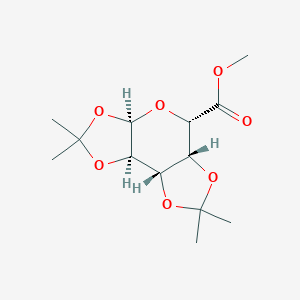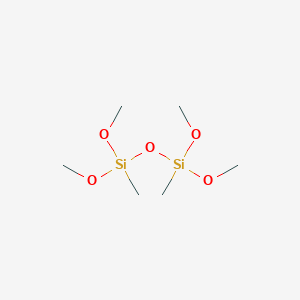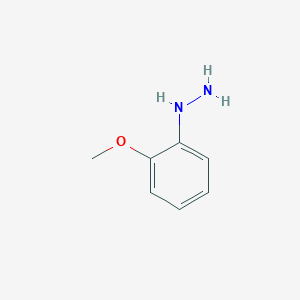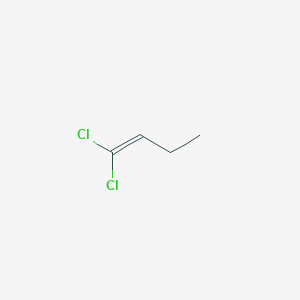
Dichlorobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobutene is a chemical compound that is widely used in scientific research. It is a type of organic compound that contains two chlorine atoms and a butene group. The compound is commonly used as a reagent in various chemical reactions and is also used in the development of new drugs and medicines.
Mecanismo De Acción
The mechanism of action of dichlorobutene is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the suppression of certain biological processes. The compound may also interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Dichlorobutene has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to cause changes in liver function, as well as alterations in lipid metabolism. The compound may also have effects on the immune system, leading to changes in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dichlorobutene is its versatility in scientific research. The compound can be used in a wide range of experiments and can be easily synthesized in the laboratory. However, the compound can be toxic and must be handled with care. Additionally, the compound may have side effects on biological systems, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of dichlorobutene. One potential area of research is the development of new drugs and medicines based on the compound's mechanism of action. Additionally, the compound may be used in the development of new materials, such as polymers and plastics. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in scientific research.
Métodos De Síntesis
Dichlorobutene can be synthesized through several methods. One of the most common methods is the reaction of butene with chlorine gas in the presence of a catalyst. The reaction results in the formation of dichlorobutene, which can be purified through distillation or other separation techniques.
Aplicaciones Científicas De Investigación
Dichlorobutene is widely used in scientific research, particularly in the development of new drugs and medicines. It is used as a reagent in various chemical reactions and is also used to study the mechanism of action of certain drugs. The compound is also used in the synthesis of other organic compounds, such as polymers and plastics.
Propiedades
Número CAS |
17219-58-8 |
|---|---|
Nombre del producto |
Dichlorobutene |
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
Clave InChI |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
SMILES canónico |
CCC=C(Cl)Cl |
Sinónimos |
1,1-Dichloro-1-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
